CID 53401327
Description
Historical Context of Sydnonimine Research and Nitric Oxide Donors
The scientific journey of Molsidomine is rooted in two parallel historical streams: the chemistry of sydnonimines and the burgeoning field of nitric oxide biology. Sydnonimines, a unique class of mesoionic, heterocyclic aromatic compounds, were first synthesized and described in 1957. rsc.org For decades, they remained primarily of interest to organic chemists.
Independently, nitric oxide (NO), first identified in the 18th century as a gas, was largely considered an environmental pollutant. wikipedia.org This perception dramatically shifted in the 1980s with the landmark discovery of its role as an endogenous signaling molecule, specifically the endothelium-derived relaxing factor responsible for vasodilation. wikipedia.orgnih.gov This finding, which led to the 1998 Nobel Prize in Physiology or Medicine, catalyzed a surge in research to find therapeutic agents that could donate NO to modulate cardiovascular function. wikipedia.orgnih.gov
It was within this context that Molsidomine, first synthesized in 1970, gained prominence. wikipedia.org Developed as a vasodilator, it belongs to the sydnonimine imines class. rsc.orgwikipedia.org Early research quickly identified that its mechanism of action was linked to the release of NO, but through a pathway that did not require enzymatic activity, unlike traditional organic nitrates. ahajournals.org This unique property suggested a potential to circumvent the issue of drug tolerance commonly seen with other nitrate-based agents, making it a significant focus of cardiovascular research. ahajournals.orgpatsnap.com
Foundational Research Perspectives on CID 53401327 as a Prodrug
A cornerstone of Molsidomine research is the understanding of its function as a prodrug. patsnap.comdrugbank.com Molsidomine itself is pharmacologically inactive and requires metabolic conversion to exert its effects. patsnap.com
The activation pathway has been well-characterized through foundational studies:
Hepatic Conversion: Following administration, Molsidomine undergoes enzymatic hydrolysis, primarily in the liver. This initial step converts it into its active metabolite, 3-morpholinosydnonimine, which is also known as linsidomine (B1675546) or SIN-1. rsc.orgwikipedia.orgpatsnap.com
Spontaneous Decomposition: Linsidomine (SIN-1) is an unstable compound at physiological pH. rsc.orgscispace.com It undergoes a spontaneous, non-enzymatic conversion where its mesoionic ring opens to form the intermediate SIN-1A. rsc.orgresearchgate.net
Nitric Oxide Release: The open-ring form, SIN-1A, subsequently reacts with molecular oxygen, leading to its decomposition and the release of nitric oxide (NO). rsc.orgresearchgate.net This final step is the source of Molsidomine's pharmacological activity. The released NO activates the enzyme guanylate cyclase in vascular smooth muscle cells, increasing levels of cyclic guanosine (B1672433) monophosphate (cGMP) and causing vasodilation. patsnap.comdrugbank.com
In vitro studies have shown that the decomposition of SIN-1 can also generate superoxide (B77818) anions, which can react with NO to form peroxynitrite. ebi.ac.uk However, research suggests that in vivo, due to the presence of biological electron acceptors, SIN-1 behaves primarily as an NO donor. nih.gov
| Parameter | Molsidomine | Linsidomine (SIN-1) |
| Bioavailability | 44–59% wikipedia.orgnih.gov | - |
| Protein Binding | 3–11% wikipedia.orgnih.gov | - |
| Metabolism | Hepatic hydrolysis to Linsidomine (SIN-1) wikipedia.orgpatsnap.com | Spontaneous decomposition to release NO patsnap.comresearchgate.net |
| Time to Peak Plasma Concentration (Tmax) | 1–2 hours wikipedia.orgnih.gov | 1–2 hours wikipedia.orgnih.gov |
| Elimination Half-life (t½) | ~1.2 hours (in healthy volunteers) nih.gov | 1–2 hours wikipedia.orgnih.govnih.gov |
| Excretion | >90% renal (as metabolites) wikipedia.orgnih.gov | - |
Table 1: Summary of key pharmacokinetic research findings for Molsidomine and its active metabolite, Linsidomine (SIN-1), in humans.
Evolution of Research Themes in this compound Studies
The focus of Molsidomine research has significantly broadened since its inception. While initial studies were concentrated on its primary use as an antianginal agent, the scientific community has explored its utility in a diverse range of other areas.
Foundational Cardiovascular Research: Early clinical investigations in the late 1970s and 1980s established Molsidomine's efficacy in stable angina pectoris, demonstrating its ability to reduce the frequency of angina attacks and improve exercise capacity. researchgate.netnih.gov A major research theme was its ability to act as a direct NO donor without inducing the tolerance seen with traditional nitrates, a finding that solidified its place in cardiovascular pharmacology. researchgate.netoaepublish.com
Platelet and Vascular Wall Interactions: Beyond vasodilation, research delved into other NO-mediated effects. Studies demonstrated that Molsidomine inhibits platelet aggregation and adhesion. ahajournals.orgdrugbank.com This, combined with findings that NO can inhibit vascular smooth muscle cell proliferation, led to investigations into Molsidomine for the prevention of restenosis following coronary angioplasty. ahajournals.org
Expansion into New Therapeutic Areas: As the understanding of nitric oxide's widespread physiological roles grew, so did the research themes for Molsidomine.
Erectile Dysfunction: The active metabolite, SIN-1, was studied as a potential agent for inducing penile erection, leveraging its direct NO-releasing properties. nih.gov
Neuroprotection: More recent academic pursuits have provided evidence for the neuroprotective potential of Molsidomine. Studies have explored its effects in animal models of diabetic peripheral neuropathy and its potential as a preventive measure in cerebral infarction. drugbank.comresearchgate.net
Mental and Neurological Disorders: The ability of Molsidomine to modulate monoamine metabolism and its NO-donating properties have led to preclinical studies investigating its effects in animal models of schizophrenia and Parkinson's disease. drugbank.com
Novel Formulations: A significant research direction has been the development of advanced drug delivery systems. Studies on prolonged-release formulations aim to optimize the pharmacokinetic profile, allowing for less frequent administration while maintaining therapeutic plasma concentrations over a 24-hour period. researchgate.netresearchgate.net
This evolution highlights a shift from viewing Molsidomine solely as a vasodilator to recognizing it as a versatile research tool and a potential therapeutic agent for a wider spectrum of conditions linked to nitric oxide signaling pathways.
Structure
2D Structure
Properties
Molecular Formula |
C10H23NO2Si |
|---|---|
Molecular Weight |
217.38 g/mol |
InChI |
InChI=1S/C10H23NO2Si/c1-4-5-7-11-8-6-9-14-10(12-2)13-3/h10-11H,4-9H2,1-3H3 |
InChI Key |
LEORTVOMHJLYPX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCCC[Si]C(OC)OC |
Origin of Product |
United States |
Molecular Mechanisms and Biochemical Pathways
Biotransformation of CID 53401327 to Active Metabolites
Molsidomine itself is a relatively inactive compound that requires conversion into its active forms to produce a physiological response. patsnap.com This bioactivation occurs through a sequence of enzymatic and spontaneous chemical reactions.
Enzymatic Conversion Pathways of this compound (Molsidomine)
Following administration, Molsidomine undergoes rapid absorption and is subject to first-pass metabolism, primarily in the liver. nih.govpatsnap.com This initial biotransformation is an enzymatic process, specifically a hydrolysis reaction, which is a type of Phase I metabolic reaction. nih.govnih.gov This enzymatic cleavage converts Molsidomine into its primary active metabolite, 3-morpholino-sydnonimine, which is commonly referred to as Linsidomine (B1675546) or SIN-1. patsnap.compatsnap.comresearchgate.net The pharmacokinetics of Molsidomine are characterized by a swift conversion to SIN-1, with peak plasma concentrations of both the parent compound and this active metabolite being reached within 1 to 2 hours. nih.gov
Spontaneous Decomposition of SIN-1 and SIN-1A
The active metabolite SIN-1 is chemically unstable and serves as the direct precursor for the generation of nitric oxide (NO). patsnap.com A defining characteristic of this pathway is that SIN-1 decomposes spontaneously in the bloodstream without the need for further enzymatic involvement. patsnap.compatsnap.com This non-enzymatic release of NO distinguishes Molsidomine's mechanism from that of organic nitrates, which rely on enzymatic processes. patsnap.com
At a physiological pH greater than 5, SIN-1 undergoes a spontaneous decomposition to form another intermediate metabolite, N-nitroso-N-morpholino-amino-acetonitrile (SIN-1A). researchgate.net This conversion is a critical step in the cascade leading to the liberation of nitric oxide.
| Metabolite Conversion Pathway | |
| Parent Compound | Molsidomine (this compound) |
| Metabolic Process | Hepatic Enzymatic Hydrolysis |
| Active Metabolite | Linsidomine (SIN-1) |
| Spontaneous Decomposition | SIN-1 → SIN-1A (at pH > 5) |
Nitric Oxide (NO) Generation and Release Kinetics
The ultimate pharmacological effect of Molsidomine is mediated by the release of nitric oxide from its metabolites. The kinetics and factors influencing this release are crucial to its mechanism of action.
Characterization of NO Liberation from this compound Metabolites
The spontaneous decay of the SIN-1 metabolite is the event that liberates nitric oxide. drugbank.com Research has demonstrated a close correlation between the velocity of NO release from SIN-1 and the activation of its primary biological target, soluble guanylate cyclase (sGC). nih.gov The rate and total amount of NO generated are the rate-limiting factors that determine the intensity and duration of the resulting pharmacodynamic response. nih.gov In addition to NO, studies have shown that SIN-1 can simultaneously release superoxide (B77818) radicals (O₂•⁻). The interaction between NO and superoxide can lead to the formation of peroxynitrite, a potent reactive nitrogen species. researchgate.net
Factors Influencing NO Production and Bioavailability in Research Models
Several factors have been identified in research models that can influence the production and bioavailability of NO derived from Molsidomine's metabolites.
pH: The decomposition of SIN-1 is pH-dependent. The conversion to SIN-1A and subsequent NO release proceeds spontaneously at a physiological pH above 5. researchgate.net
Oxygen: The presence of molecular oxygen is a necessary condition for the release of NO from the SIN-1 metabolite. researchgate.net
Redox Environment: The local redox state within tissues can significantly impact the fate of the released NO. researchgate.net In environments with high levels of superoxide, a portion of the NO may be diverted to form peroxynitrite, potentially altering the downstream signaling effects. researchgate.net
NO Scavengers: In experimental settings, the presence of molecules like oxyhemoglobin, which binds to and inactivates NO, can diminish the biological effect of SIN-1. Methemoglobin, in contrast, does not have this inhibitory effect. nih.gov
| Factor | Influence on NO Production/Bioavailability | Research Finding |
| pH | Affects the rate of spontaneous decomposition of SIN-1. | Decomposition to SIN-1A occurs at pH > 5. researchgate.net |
| Oxygen | Essential for the release of NO from metabolites. | NO is yielded from SIN-1.+ in the presence of O₂. researchgate.net |
| Redox State | Determines the chemical fate of released NO. | Presence of superoxide (O₂•⁻) can lead to peroxynitrite formation. researchgate.netresearchgate.net |
| Scavengers | Can reduce the concentration of bioactive NO. | Oxyhemoglobin shifts the concentration-response curve of SIN-1. nih.gov |
Downstream Signaling Cascades Initiated by NO
Once liberated, nitric oxide acts as a paracrine signaling molecule, diffusing from its site of generation into nearby target cells, primarily vascular smooth muscle cells, to initiate a signaling cascade. jove.comcusabio.com
The primary molecular target for NO is the enzyme soluble guanylate cyclase (sGC). researchgate.netcusabio.com NO binds to the ferrous iron atom within the heme prosthetic group of sGC, inducing a conformational change that activates the enzyme. researchgate.net Activated sGC then catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) into the second messenger molecule, cyclic guanosine monophosphate (cGMP). patsnap.comjove.com
This elevation in intracellular cGMP concentration is the pivotal step in the signaling pathway. patsnap.com cGMP subsequently activates cGMP-dependent protein kinase, also known as protein kinase G (PKG). jove.com PKG proceeds to phosphorylate various downstream protein targets, which culminates in two key events:
A decrease in the concentration of intracellular calcium ions. jove.com
The dephosphorylation of the myosin light chain in smooth muscle fibers. jove.com
The collective result of these actions is the relaxation of the vascular smooth muscle, leading to vasodilation—the widening of blood vessels. patsnap.compatsnap.com
Soluble Guanylate Cyclase (sGC) Activation and cGMP Generation
Runcaciguat is a selective, orally active, allosteric activator of soluble guanylate cyclase (sGC). medchemexpress.com Its primary mechanism of action revolves around the direct stimulation of sGC, a key enzyme in the nitric oxide (NO) signaling pathway. acs.orgnih.gov This pathway is crucial for regulating a multitude of physiological processes, including vasodilation and tissue homeostasis. acs.orgresearchgate.net
Under normal physiological conditions, sGC is activated by nitric oxide (NO), which binds to the heme group of the enzyme, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). acs.orgnih.gov However, in pathological states characterized by oxidative stress, the heme iron of sGC can be oxidized, rendering the enzyme insensitive to NO and leading to a dysfunctional signaling pathway. researchgate.netmdpi.com
Runcaciguat's unique mode of action lies in its ability to activate the oxidized and heme-free form of sGC. medchemexpress.comacs.orgresearchgate.net This activation is independent of NO and restores the production of cGMP even in environments of high oxidative stress. medchemexpress.commdpi.comscienceopen.com Research has shown that Runcaciguat's activation of heme-free sGC is dependent on the presence of the histidine 105 residue in the β1 subunit of the enzyme. medchemexpress.comnih.gov This interaction restores the catalytic function of sGC, leading to a significant increase in intracellular cGMP levels. mdpi.comnih.gov
Preclinical studies have demonstrated that Runcaciguat potently and selectively activates the heme-free form of sGC, leading to measurable increases in cGMP production. acs.orgnih.gov For instance, in murine kidney slices under conditions of oxidative stress, Runcaciguat induced strong cGMP increases where NO-induced signals were markedly reduced. nih.gov This restoration of cGMP signaling underpins the therapeutic potential of Runcaciguat in conditions associated with oxidative stress and impaired NO-sGC-cGMP signaling, such as chronic kidney disease. mdpi.comoup.comnih.gov
| Characteristic | Description | References |
|---|---|---|
| Target Enzyme | Soluble Guanylate Cyclase (sGC) | researchgate.net, medchemexpress.com, acs.org |
| Activation Mechanism | Allosteric activation of the oxidized, heme-free form of sGC | researchgate.net, medchemexpress.com, acs.org |
| NO-Dependency | Activates sGC independently of nitric oxide (NO) | medchemexpress.com, mdpi.com, scienceopen.com |
| Key Residue Interaction | Dependent on the β1 Histidine 105 residue | nih.gov, medchemexpress.com |
| Primary Outcome | Increased intracellular cyclic guanosine monophosphate (cGMP) generation | nih.gov, mdpi.com |
cGMP-Dependent Protein Kinase (PKG) Activation and Substrate Phosphorylation Research
The elevation of intracellular cGMP levels by Runcaciguat directly leads to the activation of downstream effectors, most notably cGMP-dependent protein kinase (PKG). nih.gov PKG is a serine/threonine kinase that, upon activation by cGMP, phosphorylates a variety of substrate proteins, thereby mediating the physiological effects of the NO/cGMP pathway. nih.gov
Research on the effects of Runcaciguat implicitly supports the activation of PKG as a direct consequence of increased cGMP. Studies have shown that the vasodilation and improvements in renal blood flow observed with Runcaciguat treatment are consistent with the known functions of the cGMP/PKG signaling cascade. nih.gov For example, the vasorelaxant effects of Runcaciguat on glomerular arterioles are attributed to the activation of PKG type I in vascular smooth muscle cells. nih.gov
While direct studies detailing the specific substrate phosphorylation profile induced by Runcaciguat are not extensively available, the established downstream effects of sGC activation strongly suggest the involvement of PKG-mediated phosphorylation of key regulatory proteins involved in smooth muscle relaxation and other cellular processes. mdpi.comnih.gov This includes the phosphorylation of proteins that regulate intracellular calcium levels and the contractile machinery of smooth muscle cells.
Modulation of Intracellular Calcium Ion Dynamics by the NO/cGMP/PKG Pathway
The NO/sGC/cGMP/PKG signaling pathway is a well-established regulator of intracellular calcium ion (Ca²⁺) dynamics. Activation of this pathway generally leads to a decrease in intracellular Ca²⁺ concentrations in smooth muscle cells, contributing to vasodilation. A proposed mechanism for this involves PKG-mediated phosphorylation of various proteins that regulate Ca²⁺ homeostasis.
While direct experimental data on the specific effects of Runcaciguat on intracellular calcium ion dynamics are limited in the provided search results, the known mechanisms of the pathway it activates allow for informed inference. The significant vasorelaxant effects of Runcaciguat observed in preclinical studies strongly suggest a modulation of intracellular calcium. acs.orgmdpi.com It is plausible that the Runcaciguat-induced increase in cGMP and subsequent PKG activation leads to the phosphorylation of targets such as inositol trisphosphate (IP₃) receptors and phospholamban, which would respectively inhibit Ca²⁺ release from intracellular stores and enhance Ca²⁺ reuptake into the sarcoplasmic reticulum. Furthermore, PKG can phosphorylate and activate large-conductance calcium-activated potassium (BKCa) channels, leading to hyperpolarization and closure of voltage-gated Ca²⁺ channels.
Interaction with Other Reactive Species in Research Contexts
Research on Superoxide (O₂•−) Formation and Peroxynitrite (ONOO−) Chemistry
The therapeutic rationale for the development of Runcaciguat is intrinsically linked to conditions of oxidative stress, where reactive oxygen species (ROS) like superoxide (O₂•−) are elevated. acs.orgresearchgate.net Increased levels of superoxide can react with nitric oxide, leading to the formation of peroxynitrite (ONOO−), a potent and damaging oxidant. This reaction not only consumes NO, reducing its bioavailability for sGC activation, but the resulting peroxynitrite can also contribute to the oxidation of the sGC heme group, further impairing the signaling pathway. researchgate.net
Runcaciguat's mechanism of activating heme-free sGC is particularly relevant in this context. It bypasses the need for NO and activates the enzyme that has been rendered dysfunctional by the oxidative environment. researchgate.netmdpi.com While there is no direct evidence to suggest that Runcaciguat itself influences the formation of superoxide or the chemistry of peroxynitrite, its action is designed to counteract the downstream consequences of their increased presence.
Impact on Cellular Redox Status and Oxidative/Nitrosative Processes
Runcaciguat is designed to be effective in environments characterized by a disturbed cellular redox status, specifically high levels of oxidative stress. mdpi.comscienceopen.comnih.gov The progression of conditions like chronic kidney disease is associated with persistent oxidative stress, which impairs the NO-sGC-cGMP signaling cascade. mdpi.comnih.gov
By restoring cGMP signaling in the face of oxidative stress, Runcaciguat may indirectly influence cellular redox homeostasis. The beneficial effects of Runcaciguat in preclinical models of chronic kidney disease, such as reduced proteinuria and improved renal function, suggest a mitigation of the damage caused by oxidative and nitrosative stress. medchemexpress.comnih.govresearchgate.net Gene expression profiling in animal models treated with Runcaciguat has indicated reduced inflammation and fibrosis, processes closely linked to oxidative stress. mdpi.com While Runcaciguat does not act as a direct antioxidant, its ability to restore a critical signaling pathway dysfunctional due to oxidative stress represents a novel therapeutic strategy to address the consequences of an imbalanced cellular redox state. mdpi.comscienceopen.com
| Interaction | Description | References |
|---|---|---|
| Role in High Superoxide/Peroxynitrite Environments | Activates sGC that has been oxidized and rendered NO-insensitive by these reactive species. | researchgate.net, mdpi.com |
| Effect on Cellular Redox Status | Indirectly mitigates the downstream pathological consequences of oxidative and nitrosative stress by restoring cGMP signaling. | mdpi.com, scienceopen.com, nih.gov |
Cellular and Subcellular Research Investigations
Effects on Vascular Smooth Muscle Cells
There is no available research on the effects of CID 53401327 on vascular smooth muscle cells.
Information regarding the mechanisms of vascular smooth muscle relaxation induced by this compound is not available in published scientific literature.
There are no studies available that investigate the modulation of proliferative responses in vascular cells by this compound.
Research on Platelet Function Modulation
No research has been published on the modulation of platelet function by this compound.
The mechanisms by which this compound may inhibit platelet aggregation have not been investigated.
There is no information on any potential nitric oxide-dependent anti-platelet effects of this compound.
Embryonic Endothelial Progenitor Research
Modulation of Myogenic Differentiation Processes
Scientific literature does not currently contain studies focused on the modulation of myogenic differentiation processes by this compound in embryonic endothelial progenitors. Myogenic differentiation is a complex process by which progenitor cells develop into muscle cells. While the interplay between endothelial and myogenic lineages is an active area of research, the influence of Zafirlukast on this developmental pathway has not been a subject of published investigation.
Influence on Progenitor Cell Specification and Contribution to Tissue Development
There is no available research on the influence of this compound on the specification of progenitor cells and their subsequent contribution to tissue development. The process of cell specification, where stem and progenitor cells commit to a particular cell fate, is fundamental to embryogenesis and tissue homeostasis. The potential impact of Zafirlukast on these intricate developmental processes remains to be explored.
Neuronal and Neurotransmitter System Studies
Research on Dopaminergic System Modulation in Animal Models
Investigations into the direct modulation of the dopaminergic system by this compound in animal models are not present in the current body of scientific literature. The dopaminergic system is critical for motor control, motivation, and reward, and its dysregulation is implicated in neurodegenerative diseases such as Parkinson's disease. While the role of cysteinyl leukotriene receptors in neuroinflammation is an emerging area of interest, specific studies detailing the effects of Zafirlukast on dopaminergic neurons and related pathways in animal models have not been reported.
Glutamate Hypofunction and NMDA Receptor Pathway Investigations
Glutamate, a primary excitatory neurotransmitter, is integral to a multitude of physiological processes within the central nervous system. Its signaling is mediated by ionotropic glutamate receptors (iGluRs) and metabotropic glutamate receptors (mGluRs). The iGluRs are further classified into N-methyl-D-aspartate receptors (NMDARs), α-amino-3-hydroxy-5-methylisoxazole-4-proprionic acid receptors (AMPARs), and kainate receptors (KARs), all of which are ligand-gated ion channels. mdpi.com NMDARs, in particular, play a crucial role in synaptic plasticity and neuronal communication. nih.govnih.gov
Disruptions in the glutamate pathway, specifically leading to either over or under-activity of NMDARs, have been implicated in various neuropsychiatric conditions. nih.gov The concept of glutamate hypofunction, or reduced glutamate activity, is a significant area of investigation in understanding the pathophysiology of certain disorders. NMDARs are complex structures composed of four subunits that form a central channel permeable to cations such as Na+, K+, and Ca2+. mdpi.com Their activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine. A key characteristic of NMDARs is their voltage-dependent block by magnesium ions at resting membrane potential, which is relieved by depolarization.
The location of NMDARs, whether synaptic or extrasynaptic, dictates their physiological effects. mdpi.com Synaptic NMDARs are primarily involved in long-term potentiation (LTP) and synaptic plasticity, while extrasynaptic NMDARs, found more than 100 nm from the postsynaptic density, are associated with neuronal death when excessively activated. mdpi.com The intricate signaling pathways associated with NMDARs involve various downstream effectors. For instance, transient activation of NMDARs can suppress M-currents through a Ca2+-dependent PI3K-PIP2 signaling pathway. nih.gov Conversely, sustained activation can lead to a reduction in Kv7.3 protein expression via a PKC-dependent pathway. nih.gov
Table 1: Key Components of the NMDA Receptor Pathway
| Component | Description |
| Receptors | N-methyl-D-aspartate receptors (NMDARs), α-amino-3-hydroxy-5-methylisoxazole-4-proprionic acid receptors (AMPARs), Kainate receptors (KARs) |
| Primary Agonist | Glutamate |
| Co-agonists | Glycine, D-serine |
| Ion Permeability | Na+, K+, Ca2+ |
| Signaling Pathways | PI3K-PIP2, PKC-dependent |
Neuroprotective Mechanisms in Preclinical Models
The investigation into the neuroprotective mechanisms of compounds acting on the glutamate system is a significant area of preclinical research. The dual role of NMDARs in both promoting neuronal survival and mediating excitotoxicity underscores the complexity of targeting this pathway for therapeutic intervention. Excessive activation of NMDARs, particularly extrasynaptic receptors, can lead to an overwhelming influx of Ca2+, triggering downstream pathways that result in neuronal damage and death. mdpi.com This process, known as excitotoxicity, is implicated in the pathophysiology of various neurodegenerative diseases.
Preclinical models are essential for elucidating the potential neuroprotective effects of novel compounds. These models allow researchers to investigate how a compound might mitigate neuronal damage in the context of glutamate dysregulation. For instance, research into the signaling pathways involved in NMDAR-mediated effects has shown that sustained exposure to NMDA can decrease the expression of certain potassium channel subunits, such as Kv7.3, and suppress M-currents, which are crucial for regulating neuronal excitability. nih.gov
The development of neuroprotective strategies often focuses on modulating NMDAR activity to prevent excitotoxicity while preserving its essential physiological functions. This can involve the development of antagonists that selectively block extrasynaptic NMDARs or positive allosteric modulators that enhance the function of synaptic NMDARs. The ultimate goal is to restore homeostasis within the glutamate system and protect neurons from the detrimental effects of hypofunction or hyperfunction.
Table 2: Investigated Mechanisms in Preclinical Neuroprotection Studies
| Mechanism | Description |
| NMDAR Modulation | Investigating compounds that can selectively inhibit or enhance the activity of NMDA receptor subtypes. |
| Potassium Channel Regulation | Studying the effects of compounds on voltage-gated potassium channels, such as Kv7/M channels, to control neuronal excitability. nih.gov |
| Signal Transduction Pathway Interference | Targeting intracellular signaling cascades, like the PKC and PI3K pathways, that are activated by NMDARs. nih.gov |
Advanced Methodological Approaches in Cid 53401327 Research
Analytical Chemistry Techniques for Research Quantitation
The accurate quantification of Molsidomine and its metabolites is crucial for pharmacokinetic and formulation studies. To this end, researchers have developed and validated several advanced analytical techniques.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) stands as a fundamental technique for the determination of Molsidomine and its primary active metabolite, SIN-1 (Linsidomine), in biological matrices. researchgate.netscispace.com Research has focused on creating robust and sensitive HPLC methods, often with ultraviolet (UV) detection. researchgate.net
One validated reversed-phase HPLC method allows for the plasma determination of SIN-1 following a propoxycarbonyl derivatization step. researchgate.net This method utilizes an ethoxycarbonyl derivative of SIN-1, which is Molsidomine itself, as the internal standard. researchgate.net The derivatization and extraction are streamlined into a single, rapid two-minute step with a 70% yield. researchgate.net The chromatographic separation is typically achieved in under 15 minutes, demonstrating linearity over a concentration range of 0.4–200 ng/mL. researchgate.net The method exhibits good day-to-day precision (between 2.5% and 11.3%) and has a limit of determination of 0.5 ng/mL. researchgate.net
Key parameters for a typical HPLC method for Molsidomine metabolite analysis are summarized in the table below.
| Parameter | Details |
| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Analyte | SIN-1 (active metabolite of Molsidomine) |
| Internal Standard | Molsidomine (ethoxycarbonyl derivative of SIN-1) |
| Sample Preparation | Propoxycarbonyl derivatization and single-step extraction |
| Elution Time | < 15 minutes |
| Linearity Range | 0.4–200 ng/mL |
| Limit of Determination | 0.5 ng/mL |
| Precision (Day-to-day) | 2.5% - 11.3% |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Analysis in Research Specimens
For enhanced sensitivity and selectivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of Molsidomine and its metabolites in various biological specimens. nih.goveco-vector.com These methods are essential for detailed pharmacokinetic studies in preclinical and clinical research. eco-vector.com
A validated LC-MS/MS method has been developed for the quantitative determination of Molsidomine in different rat tissues, including blood plasma, liver, kidney, brain, spleen, skeletal muscle, heart, and adipose tissue. eco-vector.com Sample preparation typically involves protein precipitation with methanol (B129727). eco-vector.com Chromatographic separation is often achieved using a C18 column, such as the Agilent Infinity LabPoroshell 120 EC-C18 (4.6x100 mm, 2.7 Micron), with an aqueous methanol solution as the mobile phase. eco-vector.com
The method is validated for several parameters, including selectivity, matrix effect, linearity, accuracy, and precision. eco-vector.com The analytical ranges vary depending on the tissue, for instance, 5.0–1000.0 ng/mL for plasma and most organs, and 1.0-1000.0 ng/mL for skeletal muscle and heart tissue. eco-vector.com
Another LC-MS/MS method for the simultaneous determination of Molsidomine and SIN-1 in human plasma utilizes online solid-phase extraction (SPE) for sample clean-up. nih.gov The chromatographic separation is performed on an RP-8 stationary phase with a mobile phase consisting of a methanol-water-formic acid mixture. nih.gov Detection is carried out in the multiple reaction monitoring (MRM) mode, with specific ion transitions monitored for Molsidomine (m/z 243→86) and SIN-1 (m/z 171→86). nih.gov This method demonstrates linearity in the 0.5–50 ng/mL range for both analytes. nih.gov
| Parameter | Method 1: Molsidomine in Rat Tissues eco-vector.com | Method 2: Molsidomine and SIN-1 in Human Plasma nih.gov |
| Technique | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with online SPE |
| Sample Preparation | Protein precipitation with methanol | Automated solid-phase extraction (SPE) |
| Column | Agilent Infinity LabPoroshell 120 EC-C18 (4.6x100 mm, 2.7 Micron) | RP-8 stationary phase (5 µm) |
| Mobile Phase | Aqueous solution of methanol | Methanol-water-formic acid (65:35:0.1, v/v/v) |
| Detection Mode | Mass spectrometric detection | Multiple Reaction Monitoring (MRM) |
| Ion Transitions | Not specified | Molsidomine: m/z 243→86; SIN-1: m/z 171→86 |
| Linearity Range | 1.0–1000.0 ng/mL or 5.0–1000.0 ng/mL (tissue dependent) | 0.5–50 ng/mL |
| Absolute Recovery | Not specified | Molsidomine: 74 ± 3%; SIN-1: 55 ± 5% |
Vibrational Spectroscopies (MIR, NIR) for Quantitative Analysis in Research Formulations
Vibrational spectroscopy, including mid-infrared (MIR) and near-infrared (NIR) spectroscopy, offers a rapid, non-destructive, and environmentally friendly alternative for the quantitative analysis of Molsidomine in pharmaceutical formulations. ijpsr.com These techniques are particularly useful for quality control during manufacturing. ijpsr.com
Research has demonstrated the potential of Partial Least Squares (PLS) regression models combined with MIR and NIR spectroscopy for quantifying Molsidomine in tablets. ijpsr.com In these studies, powder blends containing Molsidomine and excipients are prepared. ijpsr.com MIR spectra are typically measured using a transmission technique, while NIR spectra are obtained via diffuse reflection. ijpsr.com
The developed PLS calibration models can accurately predict the drug content in both validation samples and commercial tablets. ijpsr.com For instance, the mean percentage of recovery for Molsidomine in a generic 4 mg tablet was found to be 101.5% for FT-MIR and 99.6% for FT-NIR, indicating high accuracy for both methods. ijpsr.com These vibrational spectroscopy techniques, coupled with chemometrics, provide a suitable and efficient method for the rapid determination of the active pharmaceutical ingredient (API) in tablets, saving time, reagents, and costs. ijpsr.com
Synthetic Chemistry Methodologies and Derivative Synthesis
The synthesis of Molsidomine and its analogs, which belong to the class of mesoionic compounds known as sydnonimines, has been a significant area of research. chemistryviews.orgresearchgate.net These efforts have focused on developing novel, efficient, and sustainable synthetic routes.
Development of Novel Synthetic Routes for CID 53401327 and Sydnonimine Analogs
Traditional synthetic routes to sydnonimines can be challenging. researchgate.net A common synthetic pathway involves the synthesis of N-morpholinosydnonimine hydrochloride (SIN-1.HCl) from N-aminomorpholine and sodium formaldehyde (B43269) bisulfite. preprints.org The resulting imine intermediate is then treated with potassium cyanide to form a nitrile compound, which is subsequently nitrosated and cyclized under acidic conditions to yield SIN-1 hydrochloride. preprints.org
More recent research has focused on creating hybrid compounds by attaching the NO-donating sydnonimine moiety to other molecules with therapeutic potential. researchgate.net For example, a hybrid of aspirin (B1665792) (ASA) and linsidomine (B1675546) has been synthesized. researchgate.net Similarly, vitamin E analogs have been conjugated with sydnonimines. researchgate.net Another approach involves the preparation of N-(p-Nitrophenoxy)carbonyl-3-morpholino-sydnonimine (NCMS), which serves as a precursor for a series of N-substituted sydnonimine derivatives. researchgate.net
Mechanochemical Synthesis Approaches for Improved Research Yields and Sustainability
Mechanochemistry, which utilizes mechanical force to drive chemical reactions, has emerged as a green and sustainable approach for the synthesis of Molsidomine and other sydnonimines. chemistryviews.orgresearchgate.net This solvent-free method often leads to faster reactions, higher efficiency, and cleaner crude products, simplifying purification. chemistryviews.org
A notable mechanochemical strategy employs ball-milling and 1,1'-carbonyldiimidazole (B1668759) (CDI) as an activating agent for the synthesis of Molsidomine and a mesocarb analog. chemistryviews.orgresearchgate.net This process can be carried out in the solid state, often with liquid-assisted grinding using a small amount of an environmentally benign solvent like ethyl acetate (B1210297). chemistryviews.orgresearchgate.net
In one example, the synthesis of Molsidomine from its precursors in a planetary ball mill with ethyl acetate as an additive achieved full conversion after twelve 40-minute cycles. chemistryviews.org For the synthesis of a demethylated mesocarb analog, a vibratory ball mill was used, yielding 75% of the product after one hour. chemistryviews.org This mechanochemical approach represents a significant improvement in terms of safety and environmental impact by avoiding the use of toxic solvents and strong acids. researchgate.net
| Synthesis Parameter | Mechanochemical Synthesis of Molsidomine chemistryviews.org | Mechanochemical Synthesis of Mesocarb Analog chemistryviews.org |
| Technique | Planetary Ball-Milling | Vibratory Ball-Milling |
| Activating Agent | 1,1'-Carbonyldiimidazole (CDI) | 1,1'-Carbonyldiimidazole (CDI) |
| Additive | Ethyl Acetate (EtOAc) | Ethyl Acetate (EtOAc) |
| Reaction Time | 12 cycles of 40 minutes | 1 hour |
| Result | Full Conversion | 75% Yield |
| Key Advantage | Straightforward, efficient, and environmentally friendly | Straightforward, efficient, and environmentally friendly |
No Information Found for Chemical Compound this compound
Initial comprehensive searches for the chemical compound identified as "this compound" have yielded no specific results corresponding to a substance with this identifier. The search results did not provide any information on the chemical structure, properties, or biological activities associated with this compound.
The search results included information on unrelated topics such as:
A notice of funding opportunity from the National Cancer Institute (PAR-25-070). nih.gov
Details for a different chemical compound, CID 53401776. nih.gov
A transcript from a podcast series. nccid.ca
A press release regarding the FDA advisory committee's recommendation for the drug Rezafungin. cidara.com
Research on biomimetic chitosan (B1678972) nanogels for cancer therapy. nih.gov
Preclinical data for a cyclin A/B RxL inhibitor, identified as CID-078. circlepharma.com
A study on a peptide-based PET probe for imaging HER2 expression. nih.gov
Information on a clinical trial known as The Peer Support Study. clinicaltrials.gov
A product listing for 2-Amino-1,3-propanediol. tcichemicals.com
Details about Cidex OPA disinfectants. medline.com
Due to the lack of any available information for a compound with the identifier "this compound," it is not possible to generate the requested article on "." The specified outline, including sections on chemoenzymatic transformations, computational modeling, and structural biology investigations, cannot be addressed without foundational data on the compound itself.
It is possible that "this compound" is an incorrect or non-public identifier. Further research would require a valid and recognized chemical identifier.
Structural Biology Investigations
Approaches to Elucidate Receptor-Ligand Complex Structures (e.g., sGC)
The primary target of the nitric oxide released from Molsidomine's active metabolite, SIN-1, is soluble guanylate cyclase (sGC). oup.comd-nb.info sGC is a heterodimeric heme-containing enzyme that, upon activation by NO, catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). d-nb.infomdpi.com The resulting increase in cGMP levels mediates a variety of physiological responses, including smooth muscle relaxation and vasodilation. d-nb.infokarger.com
Understanding the precise interaction between NO (and by extension, NO donors like Molsidomine) and sGC is crucial for drug development. Methodologies to study this receptor-ligand complex include:
Biochemical Assays: These are used to measure the activation of sGC and the subsequent production of cGMP in response to NO donors. For instance, studies have demonstrated that SIN-1 induces a significant and dose-dependent increase in cGMP in isolated porcine aortic endothelial cells. nih.gov
Structural Biology Techniques: While direct structural elucidation of the Molsidomine-sGC complex is not typical due to Molsidomine being a prodrug, researchers focus on the interaction of NO and other sGC modulators with the enzyme. Techniques like X-ray crystallography have been instrumental in revealing the structure of sGC and how molecules bind to it. justia.comnih.gov
Computational Modeling: Molecular docking and simulation studies can predict the binding modes and affinities of sGC stimulators and activators, providing insights into the structural requirements for effective enzyme modulation.
Cryo-Electron Microscopy and X-ray Crystallography in Molsidomine-Related Research
Cryo-electron microscopy (Cryo-EM) and X-ray crystallography are powerful techniques for determining the three-dimensional structures of biological macromolecules at atomic resolution. nih.govup.pt While specific studies focusing on Molsidomine using these methods are not prevalent, they are critical in understanding the broader context of its mechanism of action.
X-ray Crystallography: This technique has been fundamental in determining the crystal structures of sGC and its various domains. justia.com By analyzing the crystal structure of sGC in complex with activators or stimulators, researchers can understand how these molecules induce conformational changes that lead to enzyme activation. drugbank.com This knowledge is invaluable for designing new drugs that target the NO-sGC-cGMP pathway. For example, the crystal structure of the sGC stimulator Riociguat bound to its target has provided significant insights into its mechanism. drugbank.com
Cryo-Electron Microscopy (Cryo-EM): Cryo-EM is increasingly used to study large and flexible protein complexes that are difficult to crystallize, such as membrane-bound guanylyl cyclases and their associated signaling complexes. cancer.gov For instance, cryo-EM studies have been essential in revealing how Sin1, a component of the mTORC2 complex, integrates into the complex to stabilize it. cancer.gov
Preclinical Research Models and Experimental Systems
A variety of preclinical models have been employed to investigate the mechanisms and systemic effects of Molsidomine.
Ex Vivo Organ and Tissue Perfusion Studies
Ex vivo studies bridge the gap between in vitro and in vivo research by using isolated organs or tissues maintained in a viable state. tno.nltno-pharma.comhopkinsmedicine.org This allows for the investigation of drug effects in a more complex, physiologically relevant environment.
Examples of ex vivo studies involving Molsidomine include:
Isolated Heart Preparations: Langendorff-perfused rabbit hearts have been used to measure the release of NO from SIN-1 and its effect on coronary vessel tone. nih.gov These studies showed that SIN-1 infusion resulted in significant, dose-dependent NO release and vasodilation. nih.gov In nitrate-tolerant heart preparations, the response to SIN-1 remained unchanged, highlighting a key advantage over traditional nitrates. nih.gov
Isolated Blood Vessels: Segments of thoracic aorta from rats have been used to study the vasodilating effects of Molsidomine. aging-longevity.org.ua These experiments confirmed its potent vasodilatory action, primarily on venous vessels. aging-longevity.org.ua
Human Coronary Arteries: Ex vivo studies on human coronary arteries have shown that prolonged exposure to SIN-1 does not induce tolerance, unlike glyceryl trinitrate. karger.com
| Model System | Key Findings | Reference |
|---|---|---|
| Langendorff-perfused rabbit hearts | SIN-1 infusion led to dose-dependent NO release and coronary vasodilation. | nih.gov |
| Isolated rat thoracic aorta | Demonstrated a pronounced vasodilating effect, particularly on main venous vessels. | aging-longevity.org.ua |
| Nitrate-tolerant rabbit heart preparations | Response to SIN-1 was unchanged, unlike the diminished response to glyceryl trinitrate. | nih.gov |
| Human coronary arteries | Prolonged exposure to SIN-1 did not result in the development of tolerance. | karger.com |
Controlled In Vivo Animal Models for Pathway and Systemic Research
In vivo animal models are indispensable for understanding the systemic effects and therapeutic potential of Molsidomine in a whole-organism context. Various rodent models have been particularly valuable.
Rat Models of Neurotoxicity:
Vincristine-Induced Peripheral Neuropathy: In a rat model, co-treatment with Molsidomine attenuated the severe nerve damage and mechanical hypersensitivity caused by the chemotherapeutic agent vincristine. researchgate.netunimib.itresearchgate.net Molsidomine treatment helped restore sensory action potential, nerve conduction velocity, and preserved nerve fiber density. researchgate.netresearchgate.net
Doxorubicin-Induced Cardiotoxicity: Rat models have been used to investigate the protective effects of Molsidomine against cardiotoxicity induced by doxorubicin. karger.com
Ischemia-Reperfusion Injury: Molsidomine has been studied in rat models of renal ischemia-reperfusion injury, where it has shown protective effects. ebi.ac.ukjci.org
Rat Models of Schizophrenia-Like Deficits:
NMDA Receptor Antagonist Models: Molsidomine has been shown to counteract behavioral and cognitive deficits in rat models of schizophrenia that utilize NMDA receptor antagonists like ketamine or MK-801. nih.govmdpi.com It attenuated social withdrawal and spatial recognition memory deficits. mdpi.comresearchgate.net
Dopaminergic Agonist Models: In models using the dopamine (B1211576) agonist apomorphine, Molsidomine was found to reduce cognitive deficits, suggesting it is also sensitive to dopaminergic dysfunction. researchgate.netmdpi.com These studies support the potential of Molsidomine as an adjunctive therapy for the negative and cognitive symptoms of schizophrenia. nih.govmdpi.com
Vascular Models:
Canine Coronary Artery Thrombosis Model: In a canine model, Molsidomine demonstrated antithrombotic effects, prolonging the time to vessel occlusion and reducing the size of myocardial infarction. umich.edu
Rat Models of Pulmonary Hypertension: In rats with chronic hypoxia-induced pulmonary hypertension, Molsidomine attenuated the increase in right ventricular systolic pressure and pulmonary vascular remodeling. physiology.org It also reduced the gene expression of the potent vasoconstrictor endothelin-1. physiology.org
Spontaneously Hypertensive Rats (SHR): Long-term administration of Molsidomine to SHR resulted in an increased cGMP content in platelets and a decrease in aortic NOS activity. cas.cz
Niacin-Induced Varicose Veins Model: A novel rat model using niacin-induced flushing was developed to study varicose veins. acs.orgnih.govacs.org Molsidomine-loaded nanoparticles were shown to be effective in this model. acs.orgnih.govacs.org
| Animal Model | Condition Studied | Key Findings | Reference |
|---|---|---|---|
| Rat | Vincristine-induced neurotoxicity | Attenuated nerve damage and mechanical hypersensitivity. | researchgate.netunimib.it |
| Rat | Schizophrenia-like deficits (Ketamine-induced) | Counteracted social withdrawal and spatial recognition memory deficits. | mdpi.comresearchgate.net |
| Rat | Schizophrenia-like deficits (Apomorphine-induced) | Reduced cognitive deficits. | mdpi.com |
| Dog | Coronary artery thrombosis | Prolonged time to occlusion and reduced infarct size. | umich.edu |
| Rat | Chronic hypoxic pulmonary hypertension | Attenuated pulmonary hypertension and vascular remodeling. | physiology.org |
| Rat | Niacin-induced varicose veins | Molsidomine-loaded nanoparticles were effective. | acs.orgnih.gov |
Research into Biological System Modulation Beyond Initial Characterization
Neurological System ResearchThere is a lack of research into the effects of CID 53401327 on the neurological system.
Due to the absence of scientific data on this compound, the creation of data tables and a detailed discussion of research findings is not possible at this time. Further investigation and primary research would be required to determine the biological properties and potential therapeutic applications of this compound.
Investigation of Neuroprotective Effects in Models of Peripheral Neurotoxicity (e.g., vincristine-induced)
No research data was found on the investigation of this compound in models of peripheral neurotoxicity, such as that induced by vincristine. Vincristine-induced peripheral neuropathy (VIPN) is a significant side effect of this chemotherapy agent, characterized by damage to peripheral nerves that can lead to pain, sensory loss, and muscle weakness nih.govrsdjournal.orgnih.gov. The underlying mechanisms of VIPN are complex, involving disruption of microtubule dynamics, axonal transport, and mitochondrial function researchgate.netekb.eg. Research into neuroprotective agents for VIPN is an active area, but there is no indication that this compound has been studied for this purpose.
Role in Schizophrenia-like Behavioral Models and Nitric Oxide Deficiencies
No studies were identified that investigate the role of this compound in schizophrenia-like behavioral models or its interaction with nitric oxide pathways in this context. Animal models of schizophrenia are used to study the neurobiological underpinnings of the disorder and to screen for potential antipsychotic drugs researchgate.netgu.senih.gov. The nitric oxide (NO) signaling pathway has been implicated in the pathophysiology of schizophrenia, with alterations in NO levels observed in both patients and animal models researchgate.netnih.govnih.gov. There is no evidence to suggest that this compound has been evaluated for its effects on these models or its relationship with nitric oxide deficiencies.
Muscle Development and Regeneration Research
Similarly, there is a lack of research on the influence of this compound on muscle development and regeneration.
Influence on Myogenesis and Muscle Repair Pathways
No data exists on the influence of this compound on myogenesis and muscle repair pathways. Myogenesis is the process of muscle tissue formation and is critical for both development and regeneration after injury nih.govnih.gov. This complex process involves the activation of muscle stem cells (satellite cells) and the expression of myogenic regulatory factors nih.gov. While various compounds are studied for their potential to enhance muscle repair, this compound has not been a subject of such investigations based on available literature.
Interplay with Endogenous Cell Populations in Muscle Tissue
There is no research documenting any interplay between this compound and endogenous cell populations in muscle tissue. Muscle tissue contains various cell types, including fibro-adipogenic progenitors and immune cells, which play crucial roles in muscle homeostasis and regeneration nih.govnih.gov. The interactions between these cell populations are vital for successful muscle repair. However, the effect of this compound on these cellular dynamics remains uninvestigated.
Future Directions and Emerging Research Avenues for Cid 53401327
Exploration of Novel Biological Targets and Off-Target Mechanisms for Research Applications
CID 53401327, also known as CID-078, is an orally bioavailable macrocycle that functions as a dual inhibitor of cyclin A and cyclin B by disrupting their interaction with substrates containing the RxL (arginine-x-leucine) motif. acs.org This targeted disruption has shown significant preclinical efficacy, including single-agent tumor regressions in small-cell lung cancer (SCLC) and non-small-cell lung cancer (NSCLC) models. acs.org The primary mechanism of action involves blocking the protein-protein interactions between cyclins A and B and their key substrates and modulators, such as E2F (a cyclin A substrate) and Myt1 (a cyclin B modulator). acs.org This leads to DNA damage and apoptosis in cancer cells with dysregulated cell cycles, particularly those with high E2F activity. acs.orgresearchgate.net
Future research will likely focus on expanding the therapeutic potential of this compound beyond its current scope. This includes investigating its efficacy in other malignancies characterized by high E2F activity or other forms of cell cycle dysregulation. Furthermore, a deeper understanding of its off-target effects is crucial for its development as a research tool. Identifying any unintended molecular interactions can provide insights into novel biological pathways and potential polypharmacological effects, where a single compound interacts with multiple targets to produce a desired outcome. nih.gov The study of such off-target mechanisms could uncover new therapeutic opportunities or explain unexpected biological activities.
A key finding in the study of cyclin A/B RxL inhibitors is their ability to induce the formation of neo-morphic Cdk2-cyclin B complexes, which paradoxically promotes spindle assembly checkpoint (SAC) activation and apoptosis. researchgate.net This "gain-of-function" mechanism is a critical area for further exploration. Research aimed at understanding the structural basis of this induced complex and its downstream signaling could open new avenues for designing molecules with tailored effects on mitotic progression.
Development of Advanced Research Tools and Probes Based on this compound Scaffold
The unique macrocyclic scaffold of this compound makes it an excellent candidate for the development of sophisticated research tools and probes. These tools are essential for dissecting the complex biology of the cell cycle and for validating the mechanism of action of cyclin A/B inhibitors.
One promising direction is the creation of fluorescently labeled versions of this compound. For instance, a fluorescent probe, CIR7-2706, has been utilized in fluorescence polarization assays to study the binding of CID-078 to cyclin/Cdk complexes. nih.gov The development of a suite of such probes with different fluorophores could enable a variety of in vitro and in vivo applications, including:
High-throughput screening: Fluorescent probes can be used to screen for other small molecules that bind to the same target or allosteric sites.
Cellular imaging: Live-cell imaging with fluorescently tagged inhibitors can provide real-time visualization of the compound's subcellular localization and its interaction with target proteins.
In vivo imaging: In animal models, fluorescent probes can be used to track the biodistribution and target engagement of the inhibitor.
Beyond fluorescent probes, the this compound scaffold could be modified to create other types of research tools, such as:
Biotinylated probes: These can be used for affinity purification of target proteins and their binding partners, helping to identify the full spectrum of proteins that interact with the inhibitor.
Photo-affinity probes: These probes can be used to covalently label the target protein upon photoactivation, providing a powerful tool for target identification and validation.
Integration of Multi-Omics Data in this compound Research
The advent of high-throughput "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, provides an unprecedented opportunity to understand the systems-level effects of compounds like this compound. Integrating these multi-omics datasets can offer a holistic view of the cellular response to cyclin A/B inhibition and can help in identifying predictive biomarkers and novel therapeutic strategies. biorxiv.org
For example, transcriptomic analysis (RNA-Seq) of cells treated with this compound can reveal changes in gene expression patterns that are downstream of cyclin A/B inhibition. mdpi.com This can help to identify key signaling pathways that are modulated by the compound and can provide insights into mechanisms of resistance. Proteomic analysis, on the other hand, can directly measure changes in protein levels and post-translational modifications, offering a more direct readout of the compound's effects on cellular machinery. nih.gov
A powerful application of multi-omics in this context would be to correlate the molecular profiles of different cancer cell lines or patient tumors with their sensitivity to this compound. This could lead to the identification of a multi-omic signature that predicts response to the drug, enabling a more personalized approach to treatment in the future. For instance, studies have shown that integrating transcriptomic and proteomic data can reveal robust changes in cellular pathways, such as hormone signaling and defense-related interactions, in response to external stimuli. nih.gov A similar approach could be applied to understand the nuanced cellular responses to this compound.
Nanoparticle and Advanced Delivery Systems for Research Tool Development
While this compound is orally bioavailable, the development of nanoparticle-based delivery systems could further enhance its utility as a research tool and potentially as a therapeutic. acs.org Nanoparticles can improve the solubility, stability, and pharmacokinetic profile of a drug, and can also be engineered for targeted delivery to specific tissues or cell types. diva-portal.org
For macrocyclic peptides, which can sometimes face challenges with cell permeability and bioavailability, nanoparticle formulations offer a promising solution. For example, the oral macrocyclic peptide inhibitor of PCSK9, MK-0616, is formulated with a permeation enhancer, sodium caprate, to improve its absorption. researchgate.net Similar strategies could be explored for this compound to optimize its delivery for specific research applications.
Different types of nanoparticles could be investigated for the delivery of this compound, including:
Liposomes: These are spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.
Polymeric nanoparticles: These are made from biodegradable polymers and can be designed for controlled release of the encapsulated drug.
Lipid nanoparticles (LNPs): These have been successfully used for the delivery of nucleic acids and could be adapted for the delivery of macrocyclic peptides. diva-portal.org
By encapsulating this compound in nanoparticles, it may be possible to:
Increase its concentration at the target site, thereby enhancing its efficacy and reducing potential off-target effects.
Enable its delivery across biological barriers, such as the blood-brain barrier, for research into its effects on central nervous system tumors.
Develop stimuli-responsive nanoparticles that release the drug only in the presence of specific triggers, such as changes in pH or enzyme levels, which are often characteristic of the tumor microenvironment.
Elucidation of Structure-Activity Relationships for Targeted Research Modifications
The study of structure-activity relationships (SAR) is fundamental to the process of drug discovery and development. For this compound, a detailed understanding of how its chemical structure relates to its biological activity is crucial for designing next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. nih.gov
The macrocyclic nature of this compound provides a constrained three-dimensional structure that is amenable to systematic modification. diva-portal.org SAR studies would involve synthesizing a library of analogs with variations at different positions of the macrocycle and evaluating their effects on:
Binding affinity: How tightly the compound binds to cyclin A and cyclin B.
Inhibitory potency: The concentration of the compound required to inhibit the activity of the target proteins.
Selectivity: The compound's preference for inhibiting cyclin A/B over other related proteins, such as other cyclins or kinases.
Cellular activity: The compound's ability to induce cell cycle arrest and apoptosis in cancer cells.
Pharmacokinetic properties: The compound's absorption, distribution, metabolism, and excretion (ADME) profile.
A particularly interesting avenue for SAR studies is the exploration of how chemical modifications can alter the compound's mechanism of action. For example, research on other inhibitors has shown that chemical alterations to surface-exposed moieties can confer "molecular glue" properties, causing the inhibitor to induce the formation of a complex between its target and another protein. researchgate.net Investigating whether similar modifications to the this compound scaffold could induce novel protein-protein interactions would be a fascinating area of research with the potential to uncover new biological functions and therapeutic strategies.
Q & A
Basic Research Questions
Q. How to conduct a systematic literature review for CID 53401327 to identify research gaps?
- Methodology : Begin by defining search terms (e.g., "this compound synthesis," "pharmacological properties") and databases (PubMed, SciFinder, Web of Science). Use Boolean operators to refine results. Prioritize peer-reviewed articles and patents. Critically evaluate methodologies, results, and limitations in existing studies. Systematically categorize findings into themes (e.g., synthesis routes, biological activity) to highlight unresolved questions .
- Key Tools : Reference management software (Zotero, EndNote) and tools like PRISMA for transparent reporting .
Q. What are the essential components of a research proposal for studying this compound?
- Methodology : Structure the proposal to include:
- Problem Statement: Contextualize this compound’s significance (e.g., potential therapeutic applications).
- Research Objectives: Define measurable goals (e.g., "Optimize yield in synthesis").
- Hypothesis: Align with gaps identified in literature (e.g., "Modifying substituent X improves stability").
- Experimental Design: Outline methods for synthesis, characterization (NMR, HPLC), and assays .
Q. How to formulate a focused research question for experimental studies on this compound?
- Methodology : Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) adapted for chemistry:
- Example: "Does solvent polarity (intervention) affect the crystallinity (outcome) of this compound compared to standard methods (comparison) under controlled temperatures (time)?" .
Advanced Research Questions
Q. What experimental design strategies can resolve contradictions in prior studies on this compound?
- Methodology :
- Controlled Variables: Replicate conflicting studies while standardizing parameters (e.g., temperature, purity of starting materials).
- Multivariate Analysis: Use Design of Experiments (DoE) to test interactions between variables (e.g., reaction time vs. catalyst loading) .
- Cross-Validation: Collaborate with independent labs to verify results .
- Tools : Statistical software (JMP, R) for data modeling .
Q. How to ensure reproducibility in synthesizing and characterizing this compound?
- Methodology :
- Detailed Protocols: Document synthesis steps, including equipment calibration (e.g., HPLC gradients) and batch-to-batch variability checks.
- Supplementary Data: Provide raw spectral data (NMR, IR) and crystallography files in supporting information .
- Open Science Practices: Share protocols on platforms like Protocols.io .
Q. What advanced analytical methods are recommended for interpreting complex data on this compound?
- Methodology :
- Multi-Technique Synergy: Combine X-ray diffraction (XRD) with computational modeling (DFT) to resolve structural ambiguities.
- Machine Learning: Train models to predict physicochemical properties (e.g., solubility) from historical data .
- Data Triangulation: Cross-reference results from LC-MS, thermal analysis (DSC), and in vitro assays to validate conclusions .
Ethical and Methodological Considerations
Q. How to address ethical challenges in publishing negative or inconclusive results for this compound?
- Methodology :
- Transparency: Clearly report experimental limitations (e.g., impurity interference) in the "Discussion" section.
- Preprints: Share findings on arXiv or bioRxiv to avoid publication bias .
- Guidelines : Follow COPE (Committee on Publication Ethics) standards for data integrity .
Q. What strategies mitigate bias in data interpretation for this compound studies?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
